2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid
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Overview
Description
2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a piperidine ring, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid typically involves multiple steps:
Formation of the Piperidinylcarbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonyl compound, such as phosgene or a chloroformate, to form the piperidinylcarbonyl intermediate.
Amination Reaction: The intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to form the desired amide linkage.
Final Coupling: The resulting compound is coupled with 2-aminobenzoic acid to form the final product.
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The piperidine ring and the amide linkage are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-({[3-(1-morpholinylcarbonyl)phenyl]amino}carbonyl)benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
2-({[3-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is unique due to the presence of the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[3-(piperidine-1-carbonyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(16-9-2-3-10-17(16)20(25)26)21-15-8-6-7-14(13-15)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRSKJOWWTBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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